(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Description
The compound “(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline” (hereafter referred to as Compound A) is a chiral bis-oxazoline ligand with a rigid isoindoline backbone. Its molecular formula is C₃₀H₂₇N₃O₂, with a molecular weight of 461.6 g/mol (CAS# 1358991-79-3) . The structure features two (S)-configured 4-phenyl-4,5-dihydrooxazole (dihydrooxazolyl) moieties conjugated to a central isoindoline core via methylene bridges in a (Z,Z)-stereochemical arrangement .
Properties
IUPAC Name |
(4S)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRKRIUSANJDJX-BVPZNACRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC(=N[C@H]1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@H](CO4)C5=CC=CC=C5)/C6=CC=CC=C36 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves multi-step organic reactions. One common approach is the condensation of isoindoline derivatives with oxazoline precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. The specific configuration of (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models .
Antimicrobial Properties : The compound's oxazoline moiety is known for its biological activity against a range of pathogens. Research has demonstrated that oxazoline-containing compounds can act as effective antimicrobial agents, providing a pathway for developing new antibiotics .
Catalysis
Chiral Ligands in Asymmetric Synthesis : The compound serves as a chiral ligand in asymmetric synthesis processes. Its ability to facilitate enantioselective reactions makes it valuable in the synthesis of pharmaceuticals where chirality is crucial for efficacy and safety. Studies have shown that ligands derived from similar structures can significantly improve yields and selectivity in catalytic reactions .
Material Science
Development of Functional Materials : The unique structural characteristics of this compound allow it to be explored as a precursor for functional materials. Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is currently under investigation due to its electronic properties .
Coordination Chemistry
Metal Complex Formation : The nitrogen atoms in the oxazoline rings can coordinate with metal ions, leading to the formation of metal complexes. These complexes are studied for their catalytic properties and potential applications in various chemical transformations .
Table 1: Summary of Applications and Findings
Detailed Case Study Example
A recent study investigated the anticancer activity of a series of isoindoline derivatives similar to this compound. The researchers synthesized various analogs and evaluated their effects on cancer cell lines. Results indicated that specific modifications to the oxazoline moiety significantly enhanced cytotoxicity against breast cancer cells while showing minimal toxicity to normal cells .
Mechanism of Action
The mechanism of action of (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Key Properties :
- Purity : 95% (commercially available as a light-yellow powder) .
- Applications: Catalyst ligand for enantioselective fluorination of oxindoles . Ligand in Nozaki-Hiyama-Kishi (NHK) reactions . Copper-catalyzed alkylation and trifluoromethylation of β-ketoesters .
The following table compares Compound A with structurally and functionally related isoindoline and oxazoline derivatives, emphasizing differences in stereochemistry, substituents, and catalytic performance.
Key Findings :
Stereochemical Influence :
- Compound A ’s (S)-phenyl-dihydrooxazolyl groups enhance enantioselectivity in fluorination and NHK reactions compared to its (R)-tert-butyl analog, which exhibits lower steric bulk and altered electronic properties .
- The (Z,Z)-configuration of the methylene bridges in Compound A ensures optimal geometry for metal coordination, critical for catalytic efficiency .
Core Structure Differences :
- Compound A ’s isoindoline core lacks the phthalimide (1,3-dione) moiety present in derivatives like 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione . This difference reduces electron-withdrawing effects, making Compound A more suitable for transition-metal catalysis .
Biological vs. Catalytic Activity :
- Thioxo-triazolidine and imidazole-isoindoline derivatives (e.g., compounds 13c and 14 in ) exhibit antimicrobial activity but lack the chiral induction required for asymmetric catalysis. Their biological efficacy correlates with electron-deficient cores and sulfur-containing substituents .
Synthetic Accessibility: Compound A is synthesized via cyclization of benzil derivatives under reflux with glacial acetic acid, similar to imidazole-isoindoline analogs . However, its enantiomeric purity requires chiral auxiliary-controlled steps, increasing synthesis complexity compared to non-chiral derivatives .
Biological Activity
The compound (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound based on available literature and research findings.
- Molecular Formula : C28H23N3O2
- Molecular Weight : 433.501 g/mol
- CAS Number : 1358991-52-2
- Structure : The compound features two oxazole rings connected by methylene groups to an isoindoline core, which contributes to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:
- Condensation Reactions : The formation of oxazole rings through condensation of appropriate aldehydes and amines.
- Cyclization Techniques : Utilizing cyclization reactions to form the isoindoline structure, often involving catalysts such as Lewis acids.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of oxazoles can inhibit cancer cell proliferation in vitro and in vivo by inducing apoptosis in various cancer cell lines including breast and colon cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Research indicates that oxazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Some studies suggest that similar compounds can act as inhibitors for enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's .
Case Studies
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial:
- Preliminary toxicity studies indicate moderate toxicity levels at high concentrations; further studies are needed to establish a safety profile for therapeutic use.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline?
- Methodological Answer : A robust synthesis requires precise stoichiometric ratios of reactants (e.g., 1,3-diylidene isoindoline derivatives and oxazoline precursors) and optimized reaction conditions. For example, glacial acetic acid and sodium acetate are commonly used as catalysts in condensation reactions, with reflux times monitored via TLC (typically 3–5 hours) to ensure completion . Solvent selection (e.g., DMF for recrystallization) and purification steps (e.g., sequential washing with acetic acid, ethanol, and diethyl ether) are critical to isolate stereochemically pure products .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry, as demonstrated in studies of structurally similar oxazoline-isoindoline hybrids . Complementary techniques include H/C NMR for verifying substituent environments and FT-IR for identifying carbonyl stretching vibrations (~1700 cm) in the isoindoline core . For ambiguous cases, computational methods (DFT) can validate experimental data .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures) are effective for improving solubility while maintaining bioactivity. Pre-formulation studies should assess pH-dependent stability (e.g., via HPLC monitoring at 25–37°C) to avoid degradation artifacts . For kinetic studies, sonication or micellar encapsulation (using PEG-based surfactants) can enhance dispersion .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity data for chiral oxazoline-isoindoline hybrids?
- Methodological Answer : Discrepancies often arise from differences in steric hindrance or solvent polarity. A split-plot factorial design (e.g., varying temperature, solvent dielectric constants, and catalyst loading) can systematically identify dominant factors . For example, polar aprotic solvents (DMF, DMSO) may stabilize transition states in asymmetric cyclization reactions, while steric effects from phenyl substituents could slow kinetics . Cross-validation with kinetic isotope effects (KIEs) or Hammett plots provides mechanistic clarity .
Q. How can environmental fate studies for this compound be designed to assess ecological risks?
- Phase 1 : Determine physical-chemical properties (logP, pKa) via shake-flask experiments and computational modeling.
- Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (e.g., pH 4–9, UV exposure).
- Phase 3 : Evaluate bioaccumulation potential using in vitro models (e.g., fish hepatocyte assays) and measure toxicity endpoints (LC50, EC50) in aquatic organisms .
Q. What advanced techniques optimize chiral resolution of diastereomers in asymmetric synthesis?
- Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) with cellulose-based columns (e.g., Chiralcel OD-H) achieves baseline separation of enantiomers. For preparative-scale resolution, simulated moving bed (SMB) chromatography offers higher throughput . Alternatively, kinetic resolution via enzyme-mediated catalysis (e.g., lipases in non-polar solvents) can enrich desired stereoisomers .
Q. How should researchers analyze conflicting data on the compound’s thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition pathways (e.g., exothermic peaks at >200°C). Conflicting reports may arise from polymorphic variations; SCXRD and powder XRD can differentiate crystalline forms . For metastable phases, accelerated aging studies (40–60°C, 75% RH) predict shelf-life under storage conditions .
Methodological Framework for Data Interpretation
Q. What theoretical frameworks guide mechanistic studies of isoindoline-oxazoline reactivity?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory explains regioselectivity in cycloaddition reactions, while Marcus theory models electron transfer kinetics in redox-active derivatives . For stereochemical outcomes, Curtin-Hammett principles correlate reaction pathways with transition state energetics .
Q. How to design a reproducibility protocol for catalytic asymmetric synthesis?
- Methodological Answer : Use a factorial experimental design to test variables (catalyst loading, solvent, temperature). For example, a Box-Behnken design minimizes runs while quantifying interactions between factors . Standardize catalyst activation (e.g., pre-stirring with molecular sieves) and monitor reaction progress via in situ IR spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
